Chaetocin
Description
Chaetocin is a naturally occurring epipolythiodiketopiperazine (ETP) alkaloid isolated from Chaetomium fungi. Its structure features a dimeric diketopiperazine core with two disulfide bridges, which are critical for its bioactivity . This compound exhibits multifaceted anticancer mechanisms:
- Epigenetic Modulation: It inhibits histone lysine methyltransferases (HMTs), notably SUV39H1 and G9a, reducing H3K9 and H3K27 trimethylation, thereby altering gene expression .
- Oxidative Stress Induction: As a competitive inhibitor of thioredoxin reductase-1 (TrxR1), this compound disrupts redox balance, elevating reactive oxygen species (ROS) and triggering apoptosis .
- Autophagy and Apoptosis Regulation: It induces both apoptosis (via caspase-3/7 activation) and protective autophagy, with studies showing enhanced cytotoxicity when autophagy is inhibited .
This compound demonstrates broad anticancer activity in hematological malignancies (e.g., AML, myeloma) and solid tumors (e.g., glioblastoma, hepatocellular carcinoma) at low IC50 values (2–153 nM) . Its effects are time-, dose-, and context-dependent, complicating mechanistic interpretations .
Properties
IUPAC Name |
14-(hydroxymethyl)-3-[14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPPOCZWRGNKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28097-03-2 | |
| Record name | Chaetocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028097032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chaetocin from Chaetomium minutum | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3S,3'S,5aR,5aR,10bR,10'bR,11aS,11'aS)-2,2',3,3',5a,5'a,6,6'-octahydro-3,3'-bis(hydroxymethyl)-2,2'-dimethyl-[10b,10'b(11H,11'H)-bi3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The team dissected this compound into two identical monomeric units, each comprising a diketopiperazine core. Retrosynthetic cleavage of the disulfide bonds yielded a bis-thiol precursor, enabling convergent synthesis.
Stepwise Synthesis
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Monomer Construction :
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Dimerization :
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DCC, DMAP, CHCl | 85 |
| Bromination | NBS, CCl, 0°C | 78 |
| Thiolation | KSAc, DMF, 50°C | 92 |
| Dimerization | I, MeOH, rt | 65 |
This route’s efficiency stemmed from minimizing protecting groups and leveraging symmetry, though radical bromination initially caused decomposition, necessitating iterative optimization.
Chemical Modifications and Analog Synthesis
Modifying this compound’s disulfide bridges and diketopiperazine core has elucidated structure-activity relationships (SAR) and improved pharmacological profiles.
Disulfide Bridge Modifications
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Reduction to Dithiols : Treatment with dithiothreitol (DTT) cleaved disulfide bonds, abolishing HMT inhibitory activity.
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S-Methylation : Reaction with methyl iodide () post-reduction yielded S-methyl derivatives, which retained partial activity against G9a histone methyltransferase (IC = 2.1 μM vs. 0.6 μM for this compound).
Core Ring Functionalization
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Hydroxyl Group Methylation : Using methyl triflate () modified solubility but reduced cellular uptake.
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Tryptophan Substitution : Replacing L-tryptophan with D-tryptophan diminished antitumor activity, highlighting stereospecificity.
Analytical Characterization and Quality Control
Rigorous analytical protocols ensure synthetic this compound matches natural isolates:
Chromatographic Purity
Spectroscopic Validation
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H NMR (500 MHz, DMSO-d): δ 7.85 (s, 2H, NH), 7.30–6.90 (m, 8H, aromatic), 4.55 (m, 4H, CH-N), 3.10 (s, 12H, CH).
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IR : Strong absorption at 1685 cm (C=O stretch) and 540 cm (S-S stretch).
Scalability and Industrial Considerations
While Sodeoka’s synthesis is academically elegant, industrial-scale production faces challenges:
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Cost of Amino Acids : L-Tryptophan accounts for 60% of raw material costs. Microbial fermentation or catalytic asymmetric synthesis could reduce expenses.
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Oxidation Sensitivity : Disulfide bridges require inert atmospheres (N/Ar) during storage, increasing operational complexity.
Emerging Synthetic Strategies
Recent advances aim to streamline this compound production:
Chemical Reactions Analysis
Chaetocin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
Chaetocin exhibits multiple mechanisms that contribute to its anticancer effects:
- Histone Methylation Inhibition : this compound is known to inhibit the histone methyltransferase SUV39H1, leading to reduced H3K9 methylation. This alteration affects gene expression related to cell proliferation and apoptosis .
- Induction of Apoptosis : The compound promotes both intrinsic and extrinsic apoptotic pathways in various cancer cell lines, enhancing cell death in tumors .
- Cell Cycle Arrest : this compound disrupts the cell cycle, preventing cancer cells from proliferating. This effect has been observed in several studies across different cancer types .
- Anti-Angiogenesis : this compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. It reduces vascular growth and modulates the tumor microenvironment .
Cancer Types Targeted by this compound
This compound has shown efficacy against a variety of cancers, as summarized in the following table:
| Cancer Type | Study Reference | Key Findings |
|---|---|---|
| Ovarian Cancer | Li et al., 2019 | Inhibits SKOV3 xenografts, reducing tumor proliferation |
| Leukemia | Tran et al., 2013 | Induces apoptosis in HL-60 and K562 cell lines |
| Non-Small Cell Lung Cancer | Liu et al., 2015 | Suppresses tumor growth via apoptosis |
| Hepatocellular Carcinoma | Chiba et al., 2015 | Effective against liver cancer cells |
| Bladder Cancer | Yang et al., 2020 | Targets bladder cancer stem cells (BCSCs) |
| Melanoma | Han et al., 2017 | Exhibits potent anti-tumor activity |
Clinical Implications
The potential clinical applications of this compound are significant:
- Combination Therapy : this compound may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment. For instance, it has been identified as a TRAIL sensitizer, which could improve outcomes when used with other pro-apoptotic agents .
- Targeting Cancer Stem Cells : Research indicates that this compound effectively inhibits self-renewal pathways in cancer stem cells, making it a promising candidate for targeting resistant cancer populations .
Mechanism of Action
Chaetocin exerts its effects primarily through the imposition of oxidative stress, leading to apoptosis (programmed cell death) in cancer cells. It is selectively accumulated in cancer cells via a process inhibited by glutathione and requiring intact disulfides for uptake. Once inside the cell, this compound induces oxidative stress, which triggers apoptosis. Additionally, this compound is a specific inhibitor of lysine-specific histone methyltransferases, which affects gene expression by altering histone methylation patterns .
Comparison with Similar Compounds
Potency and Selectivity
Mechanism and Redox Dependence
Biological Activity
Chaetocin is a natural compound derived from the marine fungus Chaetomium and has garnered significant attention for its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is classified as a thiodioxopiperazine and exhibits a range of pharmacological properties, including antiviral, antiparasitic, and anti-cancer activities. Its structure allows it to interact with various cellular pathways, making it a promising candidate for cancer treatment.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Melanoma Cells : In human melanoma cells, this compound treatment led to mitochondrial membrane potential loss and cytochrome c release, activating caspases-9 and -3. This resulted in significant tumor growth inhibition in xenograft models .
- Esophageal Squamous Cell Carcinoma (ESCC) : this compound activated the Hippo pathway, leading to increased phosphorylation of key proteins and decreased nuclear translocation of YAP. This mechanism was associated with reduced cell viability in ESCC cells .
- Ovarian Cancer : In ovarian cancer cell lines (e.g., OVCAR-3), this compound induced G2/M phase arrest and apoptosis, as evidenced by increased subG1 populations in flow cytometry assays .
Reactive Oxygen Species (ROS) Generation
This compound has been reported to induce oxidative stress by increasing ROS levels in cancer cells. This accumulation of ROS is linked to the induction of apoptosis:
- In ESCC cells, ROS levels significantly increased upon this compound treatment, which was reversed by ROS scavengers like NAC, indicating that ROS generation is crucial for this compound's pro-apoptotic effects .
- The compound also inhibits thioredoxin reductase, contributing to oxidative stress and subsequent cell death .
In Vitro Studies
This compound's effects have been extensively studied in vitro across various cancer types:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma | 4 | Apoptosis via mitochondrial pathway |
| Esophageal Squamous Cell | < 1 | Hippo pathway activation |
| Ovarian Cancer | 0.5 - 1 | G2/M phase arrest |
| Myeloma | 0.1 - 0.5 | Antimyeloma activity without affecting normal cells |
These studies demonstrate this compound's potent cytotoxic effects across different cancer cell lines while sparing normal cells.
In Vivo Studies
Preliminary in vivo studies have shown promising results:
- This compound was administered to SCID mice with myeloma xenografts, resulting in significant tumor weight reduction compared to control groups. The treatment demonstrated superior efficacy compared to traditional agents like doxorubicin .
Case Studies
Recent research highlights specific case studies illustrating this compound's effectiveness:
- Study on ESCC : A study demonstrated that this compound reduced cell viability more effectively than cisplatin in ESCC cell lines, suggesting its potential as an alternative or complementary therapy .
- Ovarian Cancer Trials : this compound exhibited strong anti-proliferative effects on OVCAR-3 cells, indicating its potential role in treating resistant ovarian cancers .
Q & A
Q. What are the primary mechanisms through which Chaetocin exerts its anti-cancer effects in experimental models?
this compound induces apoptosis via caspase-3 and caspase-8 activation (e.g., in leukemia HL-60 and esophageal squamous cell carcinoma [ESCC] cells) and triggers G2/M phase arrest by modulating p-CDK1 and p-histone H3 levels . It also promotes reactive oxygen species (ROS) accumulation, leading to mitochondrial membrane potential loss and cytochrome c release, activating the intrinsic apoptotic pathway in melanoma and glioma cells . Methodologically, apoptosis is assessed via Annexin V/PI flow cytometry, while ROS levels are quantified using fluorescent probes (e.g., DCFH-DA) and validated with antioxidants like N-acetylcysteine (NAC) .
Q. How is this compound synthesized, and what structural features are critical for its biological activity?
this compound’s total synthesis involves constructing its epidithiodiketopiperazine (ETP) core, with disulfide bonds essential for inhibiting histone methyltransferases (HMTs) like G9a and SUV39H1. Synthetic routes emphasize stereochemical control, particularly for the enantiomer ent-chaetocin, which shows enhanced apoptotic activity . Structural studies confirm that removing disulfide bonds abolishes HMT inhibition, underscoring their necessity for target engagement .
Q. What experimental models have been used to evaluate this compound's efficacy, and what key parameters should be measured?
Preclinical models include:
- In vitro : ESCC (TE-1, KYSE150), melanoma (A375, Sk-Mel-28), and gastric cancer (SGC7901) cell lines. Key assays: MTT/EdU for proliferation, flow cytometry for cell cycle/apoptosis, and Western blotting for caspase-3, PARP, and Bcl-2/BAX ratios .
- In vivo : Xenograft models (e.g., melanoma in nude mice). Metrics: Tumor volume, immunohistochemistry for PCNA, and TUNEL assays for apoptosis . Normal cell controls (e.g., melanocytes) are critical to assess selectivity .
Advanced Research Questions
Q. How do structural modifications of this compound influence its potency and selectivity against histone methyltransferases (HMTs)?
Structure-activity relationship (SAR) studies reveal that the enantiomer ent-chaetocin exhibits stronger apoptosis induction than the natural form, while derivatives lacking disulfide bonds lose HMT inhibitory activity . Advanced synthesis techniques, such as isotopic labeling, enable mechanistic studies of target engagement. Researchers should employ enzymatic assays (e.g., G9a inhibition) combined with molecular docking to validate structural requirements .
Q. What methodological approaches are recommended for analyzing this compound-induced cell death mechanisms (e.g., apoptosis vs. pyroptosis)?
Distinguishing apoptosis (Annexin V+/PI−) from pyroptosis (Annexin V+/PI+ with gasdermin pore formation) requires dual staining and Western blotting for gasdermin D/E (GSDMD/GSDME) cleavage. In gastric cancer, this compound activates caspase-3/GSDME-mediated pyroptosis, detectable via LDH release assays and morphological analysis (e.g., swelling cells) . Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) can clarify dominant pathways.
Q. How does this compound modulate oxidative stress pathways, and what experimental controls are necessary to validate ROS-dependent effects?
this compound increases ROS via thioredoxin reductase inhibition, measurable using fluorescent probes (e.g., DCFH-DA) and validated by NAC co-treatment to rescue apoptosis . Controls should include:
- Baseline ROS levels in normal vs. cancer cells.
- Mitochondrial membrane potential assays (JC-1 dye) to link ROS to intrinsic apoptosis.
- Knockdown of ROS regulators (e.g., SOD) to confirm pathway specificity .
Q. What evidence supports or challenges the specificity of this compound as a histone methyltransferase inhibitor?
While this compound reduces H3K9 methylation (a hallmark of HMT inhibition), recent studies show it covalently binds SUV39H1’s chromodomain, disrupting its interaction with HP1—a critical heterochromatin stabilization mechanism independent of methyltransferase activity . Researchers must use HMT activity assays (e.g., radioactive methyltransferase kits) alongside chromatin immunoprecipitation (ChIP) to dissect direct vs. indirect effects.
Q. How can researchers design experiments to evaluate this compound's potential as a radiosensitizer in combination therapies?
this compound enhances radiosensitivity by inducing chromatin condensation (CICC), which impairs 53BP1 and ATM-mediated DNA repair. Experimental designs should:
- Combine this compound with ionizing radiation (IR) in clonogenic survival assays.
- Monitor γH2AX foci (DNA damage) and repair kinetics via immunofluorescence .
- Use siRNA against SUV39H1/G9a to confirm CICC’s dependency on HMT inhibition .
Q. What are the implications of this compound's selective cytotoxicity towards cancer cells compared to normal cells in preclinical studies?
this compound exhibits selectivity in myeloma and melanoma models, sparing normal B cells and melanocytes at therapeutic doses. This selectivity is attributed to cancer cells’ heightened sensitivity to ROS and defective antioxidant pathways . Researchers should compare IC50 values across cell types and validate in co-culture models to mimic tumor microenvironments.
Q. How do conflicting reports on this compound's molecular targets inform the design of follow-up studies to resolve mechanistic ambiguities?
Discrepancies in this compound’s primary targets (e.g., HMTs vs. chromatin structure) necessitate multi-omics approaches:
- CRISPR-Cas9 screens to identify synthetic lethal partners.
- Proteomic profiling to map covalent binding sites.
- Transcriptomic analysis (RNA-seq) to assess downstream pathways (e.g., Hippo/YAP1) .
Cross-validation with structurally distinct HMT inhibitors (e.g., UNC0642) can isolate this compound-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
